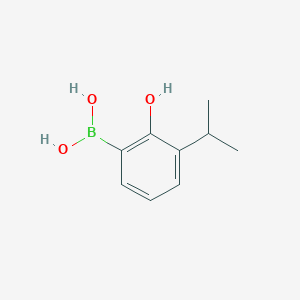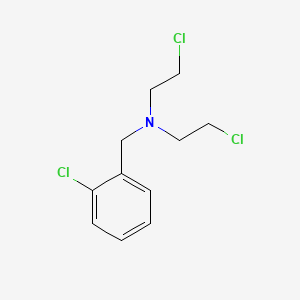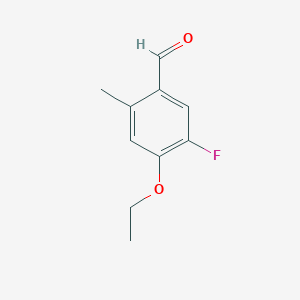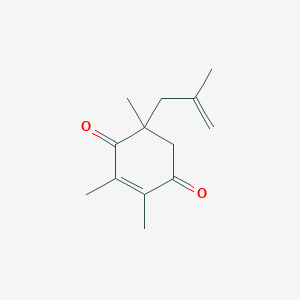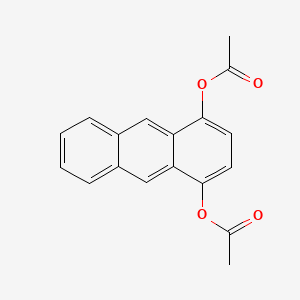
Anthracene-1,4-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene-1,4-diyl diacetate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two acetate groups attached to the 1 and 4 positions of the anthracene ring. Anthracene derivatives, including this compound, are of significant interest due to their unique photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
準備方法
Anthracene-1,4-diyl diacetate can be synthesized through a series of chemical reactions involving anthracene derivatives. One common method involves the methylation, reduction, and acylation of 1,4-dihydroxyanthraquinone. The process typically includes the following steps :
Methylation: 1,4-Dihydroxyanthraquinone is subjected to methylation to form 1,4-dimethoxyanthracene-9,10-dione.
Reduction: The methylated product is then reduced to form anthracene-1,4-dione.
Acylation: Finally, the reduced product undergoes acylation to yield this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Anthracene-1,4-diyl diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert this compound back to its parent anthracene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the anthracene ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Anthracene-1,4-diyl diacetate has a wide range of scientific research applications :
Chemistry: It is used as a precursor in the synthesis of various anthracene derivatives, which are valuable in organic synthesis and materials science.
Biology: Anthracene derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Some anthracene derivatives are investigated for their potential use in photodynamic therapy and as diagnostic agents.
Industry: The compound is used in the production of dyes, organic light-emitting diodes (OLEDs), and other advanced materials.
作用機序
The mechanism of action of anthracene-1,4-diyl diacetate involves its interaction with molecular targets and pathways within biological systems . The compound can undergo photochemical reactions upon exposure to light, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s biological activities, such as cytotoxicity against cancer cells.
類似化合物との比較
Anthracene-1,4-diyl diacetate can be compared with other similar compounds, such as anthracene-9,10-diyl diacetate and anthracene-1,4-dione . While all these compounds share the anthracene core structure, their unique functional groups confer different chemical and physical properties. For example:
Anthracene-9,10-diyl diacetate: This compound has acetate groups at the 9 and 10 positions, leading to different reactivity and applications compared to this compound.
Anthracene-1,4-dione:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications.
特性
CAS番号 |
24301-50-6 |
|---|---|
分子式 |
C18H14O4 |
分子量 |
294.3 g/mol |
IUPAC名 |
(4-acetyloxyanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-7-8-18(22-12(2)20)16-10-14-6-4-3-5-13(14)9-15(16)17/h3-10H,1-2H3 |
InChIキー |
SARCGSJLIZFGFY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C2=CC3=CC=CC=C3C=C12)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


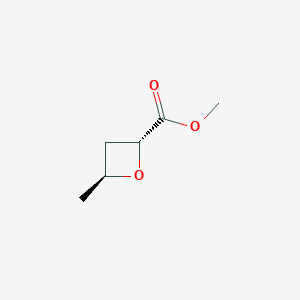
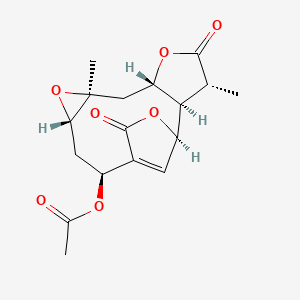

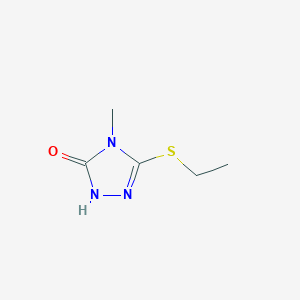
![4-Chloro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B14014185.png)

![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)
